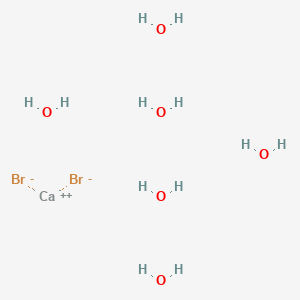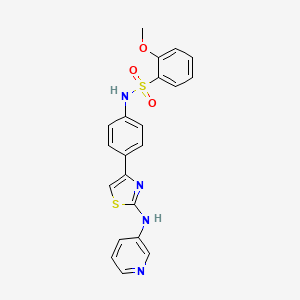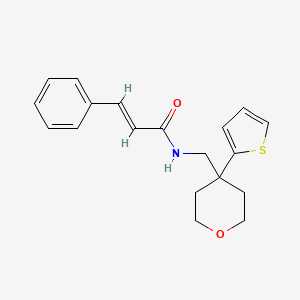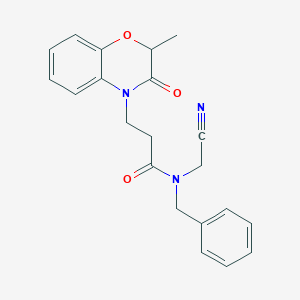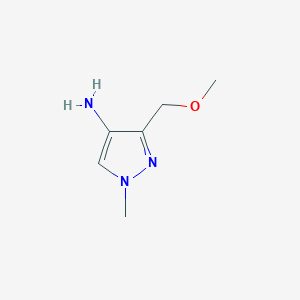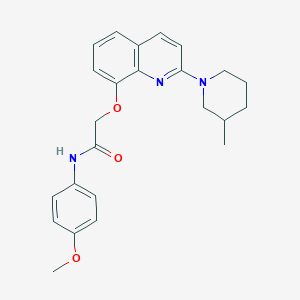
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Characterization
Research in the domain of organic synthesis has explored the properties and reactions of structurally related compounds, focusing on their synthesis, characterization, and potential applications. For instance, studies have detailed the synthesis of quinazoline derivatives, highlighting their significance in the development of new chemical entities with potential biological activities. These works underscore the versatility of quinazoline and nitrobenzyl groups in synthesizing compounds with varied pharmacological potentials (Mazurov, Andronati, & Antonenko, 1985; Filosa et al., 2009).
Pharmacological Applications
Quinazoline derivatives, closely related to your compound of interest, have been evaluated for various pharmacological activities, including their role as diuretic, antihypertensive, and anti-diabetic agents. These studies demonstrate the potential of such compounds in therapeutic applications, suggesting that your compound might also harbor similar pharmacological benefits (Rahman et al., 2014).
Potential Biomedical Applications
Research into the biological activities of compounds containing quinazoline and nitrobenzyl groups points towards their utility in developing new treatments for various diseases. For example, bisnaphthalimide derivatives have shown promise as DNA topoisomerase II inhibitors, a crucial target in cancer therapy (Filosa et al., 2009). Additionally, compounds with the quinazoline backbone have been studied for their antioxidant properties, suggesting potential applications in managing oxidative stress-related conditions (Al-azawi, 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid with 4-methylphenethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "4-methylphenethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid and coupling agent in a suitable solvent.", "Step 2: Add 4-methylphenethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
Número CAS |
899901-86-1 |
Nombre del producto |
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Fórmula molecular |
C28H28N4O5 |
Peso molecular |
500.555 |
Nombre IUPAC |
N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33) |
Clave InChI |
SSWOEENRORCARB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)
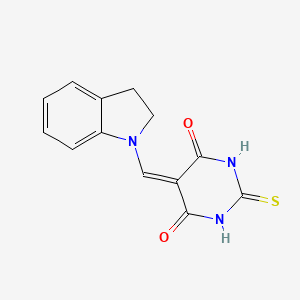
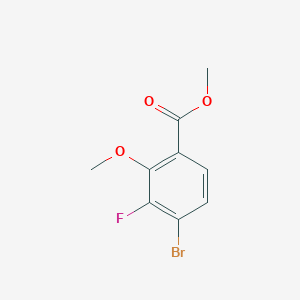
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)
![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)
